REACTION_CXSMILES
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CN1CCOCC1.[CH:8]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=O)=[CH:12][CH:11]=1)=[O:9].Cl.[NH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].ON1C2N=CC=CC=2N=N1.C(Cl)CCl>CS(C)=O>[CH:8]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[O:16])=[CH:17][CH:18]=1)=[O:9] |f:2.3|
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Name
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|
Quantity
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2.93 mL
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Type
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reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
1 g
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Type
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reactant
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Smiles
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C(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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1.045 g
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Type
|
reactant
|
Smiles
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Cl.NCC(=O)OC
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Name
|
|
Quantity
|
1.813 g
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Type
|
reactant
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Smiles
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ON1N=NC2=C1N=CC=C2
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Name
|
|
Quantity
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2.55 g
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Type
|
reactant
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Smiles
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C(CCl)Cl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Let stir at RT for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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Added water and extracted with DCM
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Type
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WASH
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Details
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Combined DCM extracts and washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The residue was purified via Biotage (0% to 75% gradient; EtOAc:Hex; 25 g-HP—silica gel column)
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Type
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CUSTOM
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Details
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Obtained 570 mg 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.83 (s, 3H), 4.28 (d, J=5.05 Hz, 2H), 7.98 (s, 4H), 10.10 (s, 1H)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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C(=O)C1=CC=C(C(=O)NCC(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |